2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, the compound undergoes cyclization reactions under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of Quinazoline Moiety: The final step involves the formation of the quinazoline ring through a condensation reaction with appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituents used.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The presence of the fluorophenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and a valuable subject of study.
Properties
Molecular Formula |
C23H20FN3O |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20FN3O/c24-19-7-5-16(6-8-19)18-11-21-20(22(28)12-18)13-25-23(26-21)27-10-9-15-3-1-2-4-17(15)14-27/h1-8,13,18H,9-12,14H2 |
InChI Key |
OLJNISRNUCFIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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